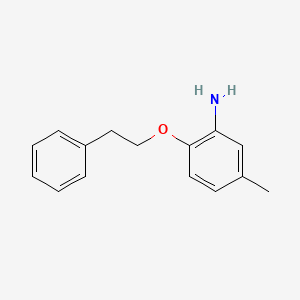

5-METHYL-2-(PHENETHYLOXY)ANILINE

Descripción

5-METHYL-2-(PHENETHYLOXY)ANILINE is an aniline derivative with a methyl group at the 5-position and a phenethyloxy group (–OCH₂CH₂C₆H₅) at the 2-position of the benzene ring. This substitution pattern confers unique physicochemical properties, making it relevant in medicinal chemistry and material science.

Propiedades

IUPAC Name |

5-methyl-2-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12-7-8-15(14(16)11-12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNMQAMYFPNOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649861 | |

| Record name | 5-Methyl-2-(2-phenylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806603-62-3 | |

| Record name | 5-Methyl-2-(2-phenylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-2-(PHENETHYLOXY)ANILINE can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For instance, the reaction of 5-methyl-2-bromoaniline with 2-phenylethanol under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 5-METHYL-2-(PHENETHYLOXY)ANILINE often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 5-METHYL-2-(PHENETHYLOXY)ANILINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, 5-METHYL-2-(PHENETHYLOXY)ANILINE serves as a building block for the preparation of more complex molecules. It is used in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research. It is used in the development of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, 5-METHYL-2-(PHENETHYLOXY)ANILINE is explored for its potential therapeutic properties. It is investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.

Mecanismo De Acción

The mechanism of action of 5-METHYL-2-(PHENETHYLOXY)ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares key structural and calculated properties of 5-METHYL-2-(PHENETHYLOXY)ANILINE with similar compounds:

Key Observations :

- Substituent Bulk: The naphthyloxy group (C₁₇H₁₅NO) introduces greater steric bulk and lipophilicity compared to phenethyloxy or propoxyethoxy groups.

- Electronic Effects : The methyl group (electron-donating) at position 5 contrasts with the electron-withdrawing fluoro substituent in 5-Fluoro-2-(phenethyloxy)aniline, altering electrophilic substitution reactivity .

Challenges :

- Meta/Ortho Substitution : Selective synthesis of meta-substituted anilines (e.g., position 5) is challenging due to the dominance of para/ortho products in electrophilic substitutions .

- Steric Hindrance : Bulky substituents like naphthyloxy require optimized coupling conditions to avoid low yields .

Actividad Biológica

5-Methyl-2-(phenethyloxy)aniline, a compound with the CAS number 806603-62-3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 5-methyl-2-(phenethyloxy)aniline can be represented as follows:

- IUPAC Name : 5-Methyl-2-(phenethyloxy)aniline

- Molecular Formula : C15H17NO

- Molecular Weight : 241.31 g/mol

This compound features a phenethoxy group attached to an aniline derivative, which may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of 5-methyl-2-(phenethyloxy)aniline is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways. For instance, it has shown potential as an inhibitor of kinases involved in cancer progression.

- Receptor Modulation : Preliminary studies suggest that 5-methyl-2-(phenethyloxy)aniline may interact with receptors involved in neurotransmission and cellular signaling, potentially influencing physiological responses.

- Antioxidant Activity : The presence of the methyl group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Activity

A study evaluated the anticancer properties of 5-methyl-2-(phenethyloxy)aniline against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against melanoma cells. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 5.10 |

| SK-MEL-28 (Melanoma) | 4.90 |

| A431 (Carcinoma) | 2.90 |

These findings suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.

Mechanism Elucidation

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The study measured protein expression levels associated with apoptosis, confirming that treatment with 5-methyl-2-(phenethyloxy)aniline led to:

- Upregulation of pro-apoptotic proteins (Bax)

- Downregulation of anti-apoptotic proteins (Bcl-2)

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of 5-methyl-2-(phenethyloxy)aniline. In silico studies indicate favorable absorption characteristics and moderate metabolic stability, suggesting potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.